molecular formula C6H7BFNO2 B1527022 2-Fluoro-5-methylpyridine-4-boronic acid CAS No. 929194-41-2

2-Fluoro-5-methylpyridine-4-boronic acid

Cat. No. B1527022
M. Wt: 154.94 g/mol
InChI Key: ZYZNYWQUVYCGOP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine-4-boronic acid is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 . It is a solid substance that is stored at temperatures between 2-8°C .


Synthesis Analysis

The primary method for the synthesis of boronic acids like 2-Fluoro-5-methylpyridine-4-boronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methylpyridine-4-boronic acid is 1S/C6H7BFNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 . The InChI key is ZYZNYWQUVYCGOP-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Fluoro-5-methylpyridine-4-boronic acid can participate in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

2-Fluoro-5-methylpyridine-4-boronic acid has a predicted boiling point of 331.6±52.0 °C and a predicted density of 1.28±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • This is a type of cross-coupling reaction used to form carbon-carbon bonds . The reaction involves a palladium catalyst and a boronic acid, such as “2-Fluoro-5-methylpyridine-4-boronic acid”. The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst .
    • The reaction conditions are mild and tolerant of many functional groups, making this a versatile method for forming carbon-carbon bonds .
    • The specific outcomes would depend on the other reactants used in the reaction. For example, combining the boronic acid with an aryl halide would result in a biaryl compound .
  • Protodeboronation

    • Protodeboronation is a reaction where a boronic acid is converted into a corresponding hydrocarbon . This reaction could potentially be used with “2-Fluoro-5-methylpyridine-4-boronic acid” to generate “2-Fluoro-5-methylpyridine”.
  • Chan-Lam Coupling

    • Chan-Lam coupling is a reaction where a boronic acid, like “2-Fluoro-5-methylpyridine-4-boronic acid”, reacts with a nitrogen, oxygen, or sulfur nucleophile .
    • The reaction is catalyzed by a copper salt and can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
  • Liebeskind-Srogl Coupling

    • This is a cross-coupling reaction between a thiol ester and a boronic acid .
    • “2-Fluoro-5-methylpyridine-4-boronic acid” could potentially be used in this reaction to form a carbon-sulfur bond .
    • The reaction is catalyzed by a palladium complex and a base .

Safety And Hazards

The safety information for 2-Fluoro-5-methylpyridine-4-boronic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Future Directions

2-Fluoro-5-methylpyridine-4-boronic acid can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These reactions could be explored further in future research.

properties

IUPAC Name

(2-fluoro-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNYWQUVYCGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylpyridine-4-boronic acid

CAS RN

929194-41-2
Record name (2-fluoro-5-methylpyridin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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